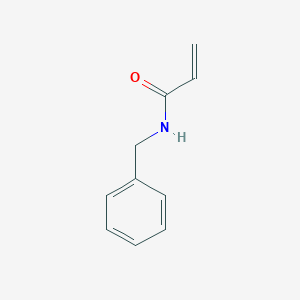

N-Benzylacrylamide

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N-benzylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-2-10(12)11-8-9-6-4-3-5-7-9/h2-7H,1,8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHLHOLGYGRKZMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30157915 | |

| Record name | N-Benzylacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13304-62-6 | |

| Record name | N-Benzylacrylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13304-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzylacrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013304626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzylacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenamide, N-(phenylmethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.084 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Benzylacrylamide

Classical and Established Synthesis Routes

The synthesis of N-benzylacrylamide is primarily achieved through two well-established routes: nucleophilic acyl substitution and the Ritter reaction. These methods offer reliable and practical approaches for laboratory and potential industrial-scale production.

Nucleophilic Acyl Substitution Strategies

Nucleophilic acyl substitution is a fundamental reaction in organic chemistry for the formation of amides. This strategy involves the reaction of a carboxylic acid derivative, such as an acyl chloride or an ester, with an amine.

One of the most direct methods for synthesizing this compound is the reaction between acryloyl chloride and benzylamine (B48309). ontosight.aikfupm.edu.sa This reaction is typically carried out in the presence of a base, such as triethylamine (B128534), in a suitable solvent like dichloromethane. figshare.com The base serves to neutralize the hydrochloric acid byproduct formed during the reaction. This method is often favored for its high yields and straightforward procedure. ucla.edu

Reaction Scheme:

C₆H₅CH₂NH₂ (Benzylamine) + CH₂=CHCOCl (Acryloyl Chloride) → C₆H₅CH₂NHCOCH=CH₂ (this compound) + HCl

A typical laboratory procedure involves dissolving benzylamine and triethylamine in dry dichloromethane, followed by the dropwise addition of acryloyl chloride. figshare.com The reaction mixture is then stirred, and the resulting product is isolated and purified.

An alternative nucleophilic acyl substitution method involves the aminolysis of an ester, specifically the reaction of methyl acrylate (B77674) with N-benzylamine. google.comgoogle.com This process is typically conducted at elevated temperatures, often under reflux, and may employ a catalyst to drive the reaction to completion. google.comgoogle.com A polymerization inhibitor is also commonly added to prevent the polymerization of the acrylate species. google.com

A patented method describes heating a mixture of methyl acrylate, N-benzylamine, a calcium metal catalyst, and a phenothiazine (B1677639) polymerization inhibitor to 110°C for 4 hours. google.comgoogle.com After the reaction, excess methyl acrylate is removed by distillation, and the crude product is purified by recrystallization from toluene (B28343) to yield this compound with a purity of up to 99.80%. google.com

| Reactants | Catalyst | Inhibitor | Temperature | Time | Purification | Purity |

| Methyl Acrylate, N-Benzylamine | Calcium Metal | Phenothiazine | 110°C | 4 hours | Recrystallization (Toluene) | 99.80% google.com |

Reaction of Acryloyl Chloride with Benzylamine

Ritter Reaction Protocols

The Ritter reaction provides another versatile route to N-alkyl amides, including this compound. This reaction involves the reaction of a nitrile with a substrate that can form a stable carbocation, such as an alcohol, in the presence of a strong acid. wikipedia.orgchemistry-reaction.com

This compound can be synthesized via the Ritter reaction by reacting acrylonitrile (B1666552) with benzyl (B1604629) alcohol in the presence of a strong acid like concentrated sulfuric acid. chemicalbook.comorgsyn.orgatamanchemicals.comatamanchemicals.com This reaction is a one-step process that offers satisfactory yields using inexpensive starting materials. orgsyn.org The reaction is typically performed at low temperatures (0–5°C) during the initial addition, followed by stirring at room temperature for an extended period. orgsyn.org

A detailed procedure from Organic Syntheses describes the dropwise addition of concentrated sulfuric acid to acrylonitrile at 0–5°C, followed by the addition of benzyl alcohol at the same temperature. orgsyn.org The mixture is stirred for several hours at low temperature and then for two days at room temperature. orgsyn.org The product is isolated by extraction and purified by distillation and recrystallization, affording this compound in 59–62% yield. orgsyn.org

| Reactants | Acid | Temperature | Time | Yield |

| Acrylonitrile, Benzyl Alcohol | H₂SO₄ | 0–5°C then room temp. | ~2 days | 59–62% orgsyn.org |

Research has also explored the use of solid acid catalysts, such as perfluorinated sulfonic acid resin (Nafion-H), to promote the Ritter reaction between benzyl alcohols and nitriles like acrylonitrile. researchgate.net

The mechanism of the Ritter reaction begins with the protonation of the alcohol by the strong acid, followed by the loss of water to form a stable carbocation. chemistry-reaction.comorganic-chemistry.org In the case of benzyl alcohol, the highly stable benzylic carbocation is formed. organic-chemistry.orgsciencemadness.org

The nitrogen atom of the nitrile then acts as a nucleophile, attacking the carbocation to form a nitrilium ion intermediate. wikipedia.orgorganic-chemistry.orgsciencemadness.org This intermediate is then hydrolyzed by water during the aqueous workup to yield the final N-alkyl amide product. wikipedia.orgorganic-chemistry.org The stability of the carbocation intermediate is crucial, making benzylic alcohols excellent substrates for this reaction. chemistry-reaction.comorganic-chemistry.org

Reaction of Acrylonitrile and Benzyl Alcohol in the Presence of Strong Acids (e.g., H2SO4)

Dehydrohalogenation Approaches

Dehydrohalogenation represents a fundamental strategy for introducing unsaturation into a molecule by eliminating a hydrogen halide. This approach is applicable to the synthesis of this compound, starting from a halogenated precursor.

A well-established method for preparing this compound involves the dehydrohalogenation of N-benzyl-β-chloropropionamide. orgsyn.orgscribd.com This reaction is typically facilitated by a strong base, such as aqueous potassium hydroxide (B78521). orgsyn.orgscribd.com The precursor, N-benzyl-β-chloropropionamide, can be synthesized by reacting benzylamine with β-chloropropionyl chloride. tsijournals.commedchemexpress.com

In this elimination reaction, the hydroxide ion from potassium hydroxide abstracts a proton from the α-carbon (the carbon adjacent to the carbonyl group), while the chlorine atom on the β-carbon is eliminated, leading to the formation of a carbon-carbon double bond. This process yields this compound, potassium chloride, and water as the primary products. While specific yields are not always provided in patent literature, this method is noted as a viable synthetic route. scribd.com

Table 1: Dehydrohalogenation Synthesis of this compound

| Reactant | Reagent | Product | Byproducts |

|---|

Alternative Reaction Pathways

Beyond dehydrohalogenation, several other synthetic routes to this compound have been developed, including those that construct the amide functionality and the alkene in a concerted or sequential manner.

This compound can also be synthesized through a reaction involving acetylene, carbon monoxide, and benzylamine. orgsyn.orgscribd.com This process is a type of carbonylative coupling reaction. It typically requires a catalyst, such as a nickel carbonyl complex, and is performed under specific temperature and pressure conditions, making it more suitable for industrial-scale production rather than standard laboratory preparation. scribd.comgoogle.com The reaction involves the catalytic combination of the three primary materials to form the desired acrylamide (B121943). google.com Palladium-mediated carbonylative cross-coupling of vinyl halides and amines represents a related, more modern approach to synthesizing acrylamides, highlighting the utility of transition metal catalysis in this area. diva-portal.org

Table 2: Carbonylative Synthesis of Acrylamides

| Reactants | Catalyst System Component | Temperature |

|---|---|---|

| Acetylene, Carbon Monoxide, Amine | Nickel Carbonyl | 20-100 °C |

Another synthetic route is the condensation reaction between β-hydroxypropionamide and benzylamine. prepchem.com In a documented procedure, these two reactants are heated together in the presence of a polymerization inhibitor, such as 2,6-di-t-butyl-p-cresol, to prevent unwanted side reactions. prepchem.com The reaction proceeds for several hours over a temperature range of 120-170°C, during which ammonia (B1221849) is evolved as a byproduct. prepchem.com Following the initial condensation, an acid like polyphosphoric acid is added, and the product is purified by vacuum distillation to yield this compound. prepchem.com

Table 3: Condensation Synthesis of this compound

| Reactant 1 | Reactant 2 | Catalyst/Additive | Temperature | Product Yield |

|---|

Reaction of Acetylene with Carbon Monoxide and Benzylamine

Advanced Synthetic Strategies and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods. These principles are being applied to the synthesis of this compound and related compounds, focusing on innovative catalytic systems.

Catalytic Synthesis Innovations

Recent advancements have focused on developing novel catalytic methods that offer higher yields, purity, and better environmental profiles compared to traditional routes. Green chemistry principles, such as atom economy, use of safer solvents, and catalytic versus stoichiometric reagents, are central to these innovations. mdpi.comjocpr.com

One such innovative method involves the reaction of methyl acrylate with N-benzyl amine using a metal catalyst. google.comgoogle.com A patented process describes heating a mixture of methyl acrylate, N-benzyl amine, a calcium metal catalyst (0.5% by weight), and a phenothiazine polymerization inhibitor to 110°C for several hours. google.comgoogle.com This method is reported to be simple and efficient, producing this compound with a purity of up to 99.80%. google.comgoogle.com Such catalytic approaches, including those using nickel or palladium, are at the forefront of producing amides with high efficiency and selectivity. diva-portal.orguzh.ch Furthermore, electrochemical synthesis is emerging as a powerful green tool, avoiding toxic oxidants or reductants and minimizing harmful byproducts. sioc-journal.cn

Table 4: Catalytic Synthesis of this compound

| Reactant 1 | Reactant 2 | Catalyst | Inhibitor | Temperature | Purity |

|---|

Utilization of Metal Catalysts (e.g., Calcium Metal)

A notable synthetic route for this compound involves the use of metal catalysts, specifically calcium metal. In a documented method, this compound is synthesized by reacting methyl acrylate with N-benzylamine in the presence of calcium metal as a catalyst. google.com The amount of calcium metal used is specified as 0.5% of the total mass of the reactants. google.com This process is also carried out in the presence of a polymerization inhibitor, such as phenothiazine, to prevent the undesired polymerization of the acrylate components. google.com This catalytic method is reported to be simple, efficient, and stable, resulting in a high-purity product. google.com

Solvent Engineering for Chemoselectivity Control

The synthesis of this compound and related compounds can be complicated by competing reactions. Solvent engineering has emerged as a critical strategy for controlling chemoselectivity, particularly in aza-Michael additions. The choice of solvent polarity can dictate the reaction pathway. researchgate.netresearchgate.net

Research has shown that in lipase-catalyzed aza-Michael additions involving benzylamine and acrylates, the solvent medium significantly influences the outcome. researchgate.netresearchgate.net

Non-polar solvents , such as n-hexane, were found to favor the desired aza-Michael adducts. In these environments, competing aminolysis reactions were largely suppressed, leading to the exclusive synthesis of the Michael adducts with yields ranging from 53–78%. researchgate.netresearchgate.net

Polar solvents , like 2-methyl-2-butanol, conversely, favored the formation of aminolysis byproducts. researchgate.netresearchgate.net

This demonstrates that the thermodynamic interactions between the solutes and the solvent can be leveraged to direct the reaction towards the desired product, making solvent selection a key parameter for achieving high chemoselectivity. researchgate.net

Optimized Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Different synthetic routes employ distinct sets of conditions to achieve this.

One highly effective method involves the reaction of methyl acrylate and N-benzylamine. google.com The optimized conditions for this process are detailed in the table below. This method is reported to achieve a product purity of up to 99.80% and a yield of 92%. google.com

Another well-established procedure, a variation of the Ritter reaction, utilizes benzyl alcohol and acrylonitrile with concentrated sulfuric acid. orgsyn.orgwikipedia.org This method involves stringent temperature control and a longer reaction time to achieve a satisfactory yield. orgsyn.org

| Parameter | Condition | Reference |

|---|---|---|

| Reactants | Methyl Acrylate, N-Benzylamine | google.com |

| Molar Ratio | 3:2 (Methyl Acrylate : N-Benzylamine) | google.com |

| Catalyst | Calcium Metal (0.5% of total mass) | google.com |

| Inhibitor | Phenothiazine | google.com |

| Temperature | 110 °C (Reflux) | google.com |

| Time | 4 hours | google.com |

| Yield | 92% | google.com |

| Purity | 99.80% | google.com |

| Parameter | Condition | Reference |

|---|---|---|

| Reactants | Acrylonitrile, Benzyl Alcohol | orgsyn.org |

| Catalyst | Concentrated Sulfuric Acid | orgsyn.org |

| Temperature | 0–5 °C during addition, then held below 5°C, then slowly warmed to room temp. | orgsyn.org |

| Time | ~5 hours at low temp, then 2 days at room temp. | orgsyn.org |

| Yield | 59–62% | orgsyn.org |

| Purity | Melting point 65–68 °C after purification | orgsyn.org |

Temperature and Time Optimization

Temperature and reaction time are critical, interdependent parameters that must be carefully controlled.

In the calcium-catalyzed synthesis from methyl acrylate, a relatively high temperature of 110 °C is employed with a shorter reaction time of 4 hours to drive the reaction to completion efficiently. google.com

Conversely, the sulfuric acid-catalyzed synthesis from acrylonitrile and benzyl alcohol requires an initial low-temperature phase (0–5 °C) for about 5 hours, followed by a prolonged stirring period of two days at room temperature. orgsyn.org This extended time at controlled temperatures is necessary to ensure the reaction proceeds while minimizing side reactions. orgsyn.org

Purification Techniques (e.g., Recrystallization, Distillation)

Post-synthesis purification is essential to isolate this compound of high purity. Common techniques include washing, distillation, and recrystallization.

In the method starting from methyl acrylate, the purification sequence involves:

Alkali washing with a 10% sodium hydroxide solution to neutralize any acidic components. google.com

Distillation to remove excess methyl acrylate and isolate the crude product. This is often a two-stage process involving atmospheric distillation followed by vacuum distillation. google.com

Recrystallization from toluene to obtain the final, high-purity product. google.com

For the synthesis from acrylonitrile, a more complex workup is described:

The reaction mixture is quenched with ice water and extracted with ethyl acetate (B1210297). orgsyn.org

The organic extracts are washed sequentially with saturated sodium chloride solution, saturated sodium bicarbonate solution, and again with the salt solution to remove impurities. orgsyn.org

The extract is dried over anhydrous magnesium sulfate. orgsyn.org

The product is first purified by distillation under reduced pressure. orgsyn.org

A final purification is achieved by recrystallization from a mixed solvent system of benzene (B151609) and hexane. orgsyn.org

Reactivity and Reaction Mechanisms of N Benzylacrylamide

Polymerization Mechanisms and Kinetics

N-Benzylacrylamide can be polymerized through several mechanisms, including free-radical and controlled radical techniques. These methods allow for the synthesis of polymers with varying architectures and properties.

Free Radical Polymerization (FRP) of this compound

Free radical polymerization (FRP) is a fundamental method for synthesizing polymers from vinyl monomers like this compound. The process occurs via a chain reaction mechanism involving three primary steps: initiation, propagation, and termination. fujifilm.combyjus.com

Mechanism:

Propagation: The newly formed monomer radical adds to successive monomer molecules, rapidly extending the polymer chain. fujifilm.combyjus.com This step proceeds until the growing chain is terminated.

Termination: The growth of a polymer chain is halted through two main pathways: combination, where two growing chains join to form a single, longer chain, or disproportionation, where a hydrogen atom is transferred from one radical chain to another, resulting in two terminated chains. fujifilm.comyoutube.com

The kinetics of free radical polymerization are influenced by monomer and initiator concentrations, as well as temperature. uobaghdad.edu.iq The rate of polymerization (Rp) is generally proportional to the monomer concentration and the square root of the initiator concentration. uobaghdad.edu.iqripublication.com While specific kinetic parameters for the FRP of this compound are not extensively detailed in the available literature, studies on analogous monomers like N,N-dimethylacrylamide show that the solvent can significantly impact the polymerization rate. For instance, polymerization is often accelerated in aqueous media due to effects like hydrogen bonding between the amide carbonyl group and water molecules. researchgate.net

Controlled Radical Polymerization Techniques for this compound

Controlled or "living" radical polymerization (CRP) methods offer precise control over polymer molecular weight, dispersity, and architecture. These techniques are distinguished by the establishment of a dynamic equilibrium between active (propagating) and dormant polymer chains. mdpi.com

Atom Transfer Radical Polymerization (ATRP) is a versatile CRP method that employs a transition metal complex (commonly copper) as a catalyst to reversibly activate and deactivate polymer chains. springernature.comrsc.org

Mechanism: The core of ATRP is a reversible redox process involving the catalyst and an initiator (an alkyl halide). The transition metal complex in a lower oxidation state (e.g., Cu(I)) abstracts a halogen atom from the dormant polymer chain (P-X), generating a propagating radical (P•) and the metal complex in a higher oxidation state (e.g., X-Cu(II)). rsc.orgcmu.edu This equilibrium is heavily shifted towards the dormant species, which keeps the concentration of active radicals low and minimizes termination reactions. diva-portal.org This controlled activation allows polymer chains to grow more uniformly. cmu.edu

While specific studies detailing the ATRP of this compound are not prevalent, the technique is widely used for other acrylamides and for creating complex polymer architectures. For example, ABA triblock copolymers have been synthesized using a bifunctional ATRP initiator to first polymerize a central block, followed by the polymerization of outer blocks of poly(N-isopropyl acrylamide) (PNIPAM), a structurally similar monomer. nih.gov The synthesis of well-defined block copolymers containing polyacrylate segments from macroinitiators also demonstrates the robustness of ATRP, a method applicable to the synthesis of block copolymers containing a poly(this compound) segment. mdpi.comscirp.org

Table 1: Key Components in a Typical ATRP System

| Component | Function | Common Examples |

|---|---|---|

| Monomer | The building block of the polymer | Styrenes, (meth)acrylates, (meth)acrylamides |

| Initiator | An alkyl halide that provides the initial growing chain | Ethyl α-bromoisobutyrate, methyl-2-bromopropionate |

| Catalyst | A transition metal complex that facilitates the redox cycle | Copper(I) halides (CuBr, CuCl) |

| Ligand | Solubilizes the metal salt and adjusts its redox potential | Nitrogen-based ligands like PMDETA, Me6TREN mdpi.comjournals.gen.tr |

| Solvent | Dissolves reactants and influences reaction kinetics | Toluene (B28343), DMF, water mdpi.comjournals.gen.tr |

RAFT polymerization is a highly versatile CRP technique that uses a thiocarbonylthio compound as a chain transfer agent (CTA) to control the polymerization. fujifilm.com

Mechanism: The RAFT process involves a sequence of addition-fragmentation steps. A propagating polymer radical (P•) adds to the C=S bond of the RAFT agent (a thiocarbonylthio compound), forming an intermediate radical. This intermediate can then fragment, releasing either the original radical or a new radical derived from the RAFT agent, which can then initiate a new polymer chain. This rapid transfer of the thiocarbonylthio group between active and dormant polymer chains ensures that all chains have an equal opportunity to grow, leading to polymers with low dispersity and controlled molecular weight. fujifilm.com

RAFT has been successfully employed to synthesize amphiphilic block copolymers containing this compound. This highlights its utility in creating well-defined polymer structures from this monomer. journals.gen.tr

Table 2: General Steps of the RAFT Polymerization Mechanism

| Step | Description |

|---|---|

| Initiation | Radicals are generated by a conventional thermal initiator (e.g., AIBN). |

| Chain Transfer | A propagating radical adds to the RAFT agent, forming an intermediate radical which then fragments to generate a new radical and a dormant polymeric RAFT agent. |

| Re-initiation | The expelled radical initiates a new polymer chain. |

| Equilibrium | A rapid equilibrium is established between the active (propagating) and dormant chains through the addition-fragmentation process. |

| Propagation | Monomer is added to the active chains, allowing for controlled growth. |

| Termination | Irreversible termination still occurs, but its effect is minimized due to the low concentration of active radicals. |

Atom Transfer Radical Polymerization (ATRP)

Micellar Copolymerization Techniques

Micellar copolymerization is a specialized free-radical technique used to synthesize hydrophobically modified water-soluble polymers. This method is particularly effective for copolymerizing a hydrophilic monomer, like acrylamide (B121943), with a water-insoluble or sparingly soluble hydrophobic monomer, such as this compound. cmu.eduCurrent time information in Bangalore, IN.

Mechanism: The process is carried out in an aqueous solution containing a surfactant. The hydrophobic monomer (this compound) is solubilized within the hydrophobic cores of the surfactant micelles. The water-soluble monomer (acrylamide) and a water-soluble initiator are present in the aqueous phase. Polymerization is initiated in the aqueous phase, and as the growing hydrophilic polymer chains reach the micelles, they incorporate the hydrophobic monomers. youtube.comcmu.edu This results in a block-like or "microblock" distribution of the hydrophobic units along the polymer backbone. youtube.com

This technique has been used to prepare copolymers of acrylamide with small amounts (e.g., 2-3 mol%) of this compound. The resulting copolymers exhibit associative properties in aqueous solutions, leading to significant increases in viscosity due to the formation of intermolecular hydrophobic junctions. cmu.eduCurrent time information in Bangalore, IN.

Organic Transformations and Derivatization

The this compound molecule can undergo various chemical reactions at its alkene or amide functionalities, allowing for its derivatization or its use as a building block in more complex structures.

One notable transformation is the copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides. In this cascade reaction, substituted N-benzylacrylamides react with reagents like ethyl bromodifluoroacetate in the presence of a copper catalyst. The proposed mechanism involves difluoroalkylation, a 5-exo cyclization, and a dearomatization step to yield difluoroalkylated 2-azaspiro[4.5]decane derivatives. researchgate.netuni-wuppertal.de

Derivatization can also occur through reactions targeting the amide group or by using the entire molecule as a synthon. For example, this compound has been used in the synthesis of heterocyclic compounds. google.com In one reported case, an attempted reaction of this compound led to an unexpected homodimer resulting from cyclization. ntu.edu.sg Furthermore, polymeric structures can be modified to introduce benzylacrylamide units. For instance, acid-functional polymers can be activated with reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) and subsequently reacted with benzylamine (B48309) to convert the acid groups into this compound derivatives. uva.nl

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acrylamide |

| N,N-dimethylacrylamide |

| N-isopropylacrylamide (NIPAM) |

| Poly(N-isopropyl acrylamide) (PNIPAM) |

| Ethyl bromodifluoroacetate |

| 2-azaspiro[4.5]decane |

| 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) |

| Benzylamine |

| Copper(I) bromide |

| Copper(I) chloride |

| N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) |

| Tris[2-(dimethylamino)ethyl]amine (Me6TREN) |

| Ethyl α-bromoisobutyrate |

| Methyl-2-bromopropionate |

| 2,2'-Azobis(2-methylpropionitrile) (AIBN) |

| Polyacrylate |

| Styrene |

Michael Addition Reactions

The Michael addition, or conjugate 1,4-addition, is a fundamental carbon-carbon bond-forming reaction in organic chemistry. wikipedia.org It involves the addition of a nucleophile, known as a Michael donor, to the β-carbon of an α,β-unsaturated carbonyl compound, referred to as a Michael acceptor. wikipedia.org In the context of this compound, the compound acts as a Michael acceptor due to the electron-withdrawing nature of the amide group, which activates the alkene for nucleophilic attack.

The general mechanism involves the attack of a nucleophile at the β-position of the double bond, leading to the formation of an enolate intermediate. This intermediate is then protonated to yield the final 1,4-addition product. wikipedia.org Nucleophiles for this reaction are typically stabilized carbanions, such as those derived from malonates, β-ketoesters, or nitroalkanes, but can also include non-carbon nucleophiles like amines, alcohols, and thiols. wikipedia.orgorganic-chemistry.org

A closely related process is the aza-Michael addition, where an amine acts as the nucleophile. For instance, the reaction of benzylamine with α,β-unsaturated esters, catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) under solvent-free conditions, yields N-benzylated β-amino esters. mdpi.com This demonstrates the susceptibility of the activated double bond, similar to that in this compound, to nucleophilic attack by amines. The chemoselectivity of such reactions can be influenced by the polarity of the solvent medium. researchgate.net

Hydrodifluoroalkylation Reactions

Recent advancements have demonstrated the utility of this compound in hydrodifluoroalkylation reactions, providing a pathway to construct difluoropentanedioate compounds. acs.orgnih.gov This transformation is significant for synthesizing fluorinated intermediates which are valuable in medicinal chemistry and materials science. acs.org

A one-pot protocol has been developed for the copper(I)-catalyzed hydrodifluoroalkylation of N-benzylacrylamides. acs.orgnih.gov This reaction achieves moderate to excellent yields and utilizes the benzyl (B1604629) group as a traceless, redox-active hydrogen donor. nih.govacs.org The process involves the reaction of this compound with a difluoroalkyl radical source, such as ethyl bromodifluoroacetate. acs.org

The catalytic cycle is believed to involve the active Cu(I) species, which is regenerated through a redox process involving a Cu(II) intermediate. acs.org The reaction proceeds through the addition of a difluoroalkyl radical to the acrylamide, followed by subsequent steps that lead to the final product. acs.orgresearchgate.net

Table 1: Optimization of Copper-Catalyzed Hydrodifluoroalkylation of this compound

| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | CuI | dppf | Cs₂CO₃ | DMSO | 80 | 75 |

| 2 | CuBr | Xantphos | K₂CO₃ | DMF | 80 | 68 |

| 3 | CuCl | BINAP | Na₂CO₃ | Acetone | 60 | 55 |

| 4 | CuI | dppf | Cs₂CO₃ | DMSO | 100 | 85 |

| 5 | Cu₂O | None | Cs₂CO₃ | DMSO | 80 | 40 |

This table is a representation of typical optimization studies for such reactions, based on findings described in the literature. acs.org

A key mechanistic feature of the copper-catalyzed hydrodifluoroalkylation of this compound is an unexpected intramolecular 1,4-hydrogen atom transfer (HAT). acs.orgnih.gov While 1,5- and 1,6-HAT processes are common in radical chemistry, 1,4-HAT is generally considered an entropically and enthalpically challenging process. escholarship.orgnih.gov

In this reaction, after the initial addition of the difluoroalkyl radical to the β-position of the acrylamide, the resulting radical intermediate undergoes a 1,4-HAT. acs.org The benzyl group of the this compound serves as the hydrogen atom donor in this step. nih.govacs.org This transfer generates a more stable benzyl radical. acs.org This radical is then oxidized by a Cu(II) species to a carbocation, which ultimately leads to the formation of the difluoropentanedioate product and regenerates the active Cu(I) catalyst. acs.org

DFT (Density Functional Theory) calculations have provided insight into the chemoselectivity of the reaction pathway. These studies show that destabilizing steric repulsion is a critical factor that directs the reaction towards the 1,4-HAT pathway over a competing 5-exo spirocyclization. acs.orgnih.gov

Copper-Catalyzed Hydrodifluoroalkylation

Ipso-Annulation and Cyclization Reactions

This compound is an effective substrate for ipso-annulation and cyclization reactions, which are powerful methods for constructing spirocyclic frameworks. These reactions involve an intramolecular cyclization where a bond is formed at a substituted position (the ipso carbon) of the benzyl group's aromatic ring, leading to dearomatization.

A method for the thiolative ipso-annulation of unactivated N-benzylacrylamides has been developed using ceric ammonium (B1175870) nitrate (B79036) (CAN) as an oxidant. nih.govacs.org This reaction allows for the synthesis of azaspirocycles containing thiocyanate (B1210189) (SCN), trifluoromethylthio (SCF₃), or arylsulfonyl (SO₂Ar) groups in good yields. nih.govacs.org

The mechanism involves the generation of sulfur-centered radicals from their respective precursors, induced by the CAN oxidant. These radicals then add to the alkene of the this compound, initiating a cascade that culminates in a dearomative ipso-cyclization. acs.org A notable feature of this reaction is that it proceeds effectively even for substrates where the para-position of the N-benzyl aromatic ring is unsubstituted. acs.org The reaction is also compatible with a range of functional groups and utilizes water as the source of oxygen for the dienone moiety. nih.govacs.org

Table 2: Substrate Scope in CAN-Promoted Thiolative Ipso-Annulation

| Substrate (this compound derivative) | Sulfur Source | Product (Azaspirocycle) | Yield (%) |

| This compound | NH₄SCN | SCN-containing azaspirocycle | 82 |

| N-(4-Fluorobenzyl)acrylamide | AgSCF₃ | SCF₃-containing azaspirocycle | 75 |

| N-(4-Methoxybenzyl)acrylamide | PhSO₂Na | SO₂Ph-containing azaspirocycle | 78 |

| N-(4-Chlorobenzyl)acrylamide | NH₄SCN | SCN-containing azaspirocycle | 80 |

| N-Benzylmethacrylamide | NH₄SCN | SCN-containing azaspirocycle | 71 |

This table represents typical substrates and yields reported for this type of reaction. nih.govacs.org

Electrochemical methods offer a mild and environmentally friendly alternative for inducing ipso-annulation reactions of N-benzylacrylamides, avoiding the need for external chemical oxidants. rsc.orgresearchgate.net A prominent example is the electrochemical selenylative ipso-annulation, which constructs novel selenylated azaspiro[4.5]decadienones. rsc.orgnih.gov

This reaction is conducted by reacting N-benzylacrylamides with diselenides under mild, external oxidant-free conditions. rsc.orgnih.gov The proposed mechanism begins with the oxidation of the diselenide at the anode to generate a selenium-centered radical. rsc.org This radical adds to the double bond of the this compound. The resulting intermediate then undergoes a radical ipso-cyclization onto the aromatic ring, creating the spirocyclic core. A final single-electron transfer at the cathode and subsequent demethylation yield the target azaspirodienone product. rsc.org This domino reaction constructs both a C-Se and a C-C bond in a single operation and has been successfully scaled up to the gram scale. rsc.org

Thiolative ipso-Annulation

Reactivity with Biological Nucleophiles

This compound, as a member of the acrylamide chemical class, is characterized by an α,β-unsaturated carbonyl group. This structural feature renders the molecule an electrophilic reactive chemical. nih.gov Such compounds are known to participate in covalent reactions with various biological nucleophiles, including the thiol, amino, or hydroxyl groups found in peptides, proteins, and DNA. nih.gov The primary mechanism for this reactivity is a Michael addition (also known as conjugate addition), where the α,β-unsaturated carbonyl system of the acrylamide acts as a Michael acceptor and a biological nucleophile serves as the Michael donor. nih.govacs.org

The selectivity of this compound's reactions with different biological nucleophiles can be rationalized by Pearson's theory of hard and soft acids and bases (HSAB). nih.gov Acrylamides are considered soft electrophiles due to their polarizable, delocalized pi-electron system. nih.govresearchgate.net Consequently, they react preferentially with soft nucleophiles, such as the thiol group of cysteine residues in proteins and, most notably, in the tripeptide glutathione (B108866) (GSH). nih.govacs.org Reactions with hard nucleophiles, such as those found in DNA, are not expected to occur directly and typically require metabolic activation of the acrylamide. nih.gov

Interaction with Glutathione (GSH)

The interaction between this compound and glutathione (GSH) is a significant and well-documented reaction. nih.govacs.org Glutathione, a tripeptide composed of γ-L-glutamyl-L-cysteinyl-glycine, is a primary target for reactive electrophiles like this compound because it is present in high concentrations within cells and possesses a highly reactive, soft nucleophilic thiol group. nih.govfrontiersin.org

The reaction proceeds via a Michael addition mechanism, where the nucleophilic thiol group of the cysteine residue in GSH attacks the β-carbon of the α,β-unsaturated system in this compound. nih.govmdpi.com This 1,4-conjugate addition results in the formation of a stable covalent bond and a glutathione conjugate. mdpi.com This reaction is not only a detoxification pathway but also causes a depletion of the cellular GSH pool, which can disturb the redox balance and make cells more susceptible to reactive oxygen species. nih.govacs.org

Systematic research has been conducted to quantify the reactivity of various N-substituted acrylamides, including this compound (NBA), with GSH. nih.govnih.gov In these studies, second-order reaction rate constants (kGSH) are determined to provide a quantitative measure of reactivity. nih.govacs.org The formation of the resulting GSH conjugates has been confirmed using analytical techniques such as liquid chromatography coupled to high-resolution mass spectrometry. nih.govacs.org

The reactivity of different acrylamides with GSH varies and is influenced by several factors, including the energy of the lowest unoccupied molecular orbital (LUMO) and steric hindrance from the substituents on the nitrogen atom. nih.govnih.gov Generally, electron-withdrawing groups can increase the electrophilicity of the acrylamide and thus its reactivity, while bulky substituents may sterically hinder the approach of the nucleophile. nih.govresearchgate.net

Table 1: Second-Order Reaction Rate Constants for the Reaction of Various Acrylamides with Glutathione (GSH) This interactive table presents data from a comparative study on acrylamide reactivity. The values highlight the differences in reaction rates based on the N-substituent.

| Compound Name | Abbreviation | kGSH (M⁻¹ h⁻¹) |

| N,N′-methylenebis(acrylamide) | NMBA | 134.800 |

| N-(butoxymethyl)acrylamide | NBuA | 26.040 |

| N-phenylacrylamide | NPA | 23.330 |

| This compound | NBA | 17.060 |

| Acrylamide | AA | 12.380 |

| N-(isobutoxymethyl)acrylamide | NIA | 10.380 |

| N,N-diethylacrylamide | NDA | 2.574 |

| Data sourced from K. H. H. Katen, et al. (2023), Chemical Research in Toxicology. nih.govnih.gov |

As shown in the table, this compound exhibits moderate reactivity towards glutathione compared to other tested acrylamides. Its reaction rate is faster than that of the parent compound, acrylamide, but significantly slower than that of the highly reactive cross-linker N,N′-methylenebis(acrylamide). nih.govnih.gov This data underscores the critical role that the N-substituent plays in modulating the electrophilic reactivity of the acrylamide moiety. nih.gov

Polymeric Systems Incorporating N Benzylacrylamide

Homopolymerization of N-Benzylacrylamide

The creation of homopolymers, which are polymers made up of a single repeating monomer unit, is a foundational process in polymer science. The homopolymerization of this compound (NBAm) results in Poly(this compound) (PNBAm), a polymer possessing distinct characteristics due to its specific molecular structure.

Synthesis and Structural Characterization of Poly(this compound)

The synthesis of Poly(this compound) (PNBAm) is commonly carried out through free radical polymerization of the this compound monomer. google.comfujifilm.com This process can be initiated by thermal initiators like lauryl peroxide or azobisisobutyronitrile (AIBN) in a solvent such as toluene (B28343). google.com The polymerization proceeds via the propagation of a growing polymer chain through the sequential addition of monomer units. fujifilm.com

Following synthesis, structural characterization is essential to confirm the chemical identity and ascertain the physical properties of the PNBAm. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier Transform Infrared (FTIR) spectroscopy are standard for this purpose. researchgate.netnih.gov

¹H NMR Spectroscopy: The proton NMR spectrum of PNBAm displays characteristic signals that correspond to the protons of the benzyl (B1604629) group and the polymer backbone.

FTIR Spectroscopy: The FTIR spectrum of PNBAm reveals key information about the functional groups within the polymer.

The molecular weight and the distribution of molecular weights of the synthesized PNBAm can be determined using Gel Permeation Chromatography (GPC). researchgate.netcreative-biostructure.com These parameters are vital as they significantly impact the polymer's mechanical and solution properties.

Copolymerization Strategies with this compound

Copolymerization, the polymerization of two or more different monomers, offers a versatile method for tailoring the properties of the final polymer. This compound is frequently copolymerized with other monomers to produce materials with a broad spectrum of functionalities. google.com The selection of the comonomer and the specific copolymerization technique determines the architecture and characteristics of the resulting copolymer.

Types of Copolymers and Monomer Ratios

The arrangement of the different monomer units along the polymer chain dictates the type of copolymer. Common copolymers incorporating this compound include random, block, and graft copolymers. The ratio of monomers in the initial reaction mixture is a critical factor that governs the composition and, therefore, the properties of the final copolymer.

In random copolymers, the monomer units are arranged in a random sequence along the polymer chain. This distribution is dependent on the respective reactivity of the monomers.

Block copolymers consist of long, distinct segments of one monomer followed by segments of another. researchgate.net These are often created using controlled or living polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP). rsc.org For example, a diblock copolymer can be formed by first polymerizing one monomer and then introducing this compound to the "living" polymer chains to grow the second block. researchgate.net The relative lengths of these blocks, which are controlled by the monomer-to-initiator ratio and the reaction duration, are crucial in defining the self-assembly behavior and morphology of the copolymer.

Block Copolymers

Copolymerization with Acrylamide (B121943) and Derivatives

The copolymerization of this compound with acrylamide is a common strategy to produce hydrophobically modified water-soluble polymers. capes.gov.brresearchgate.net These copolymers are typically synthesized via micellar radical copolymerization, where the hydrophobic this compound monomer is polymerized in an aqueous solution of acrylamide. researchgate.net This technique is well-suited for preparing high molecular weight block copolymers. researchgate.net Studies have prepared copolymers with small molar percentages of this compound, such as 2 and 3 mol%, to investigate their solution properties. capes.gov.brresearchgate.net The resulting block copolymers demonstrate significantly improved thickening capabilities due to intermolecular hydrophobic associations. capes.gov.brresearchgate.net The structure of the hydrophobic monomer plays a crucial role in the rheological and viscoelastic behaviors of the resulting polymers. researchgate.net The presence of an aromatic group, like the benzyl group in this compound, at the end of an alkyl chain enhances the associative efficiency of the copolymer. researchgate.net

| This compound Content (mol%) | Synthesis Method | Key Property | Reference |

|---|---|---|---|

| 2% and 3% | Aqueous Micellar Copolymerization | Exhibits improved thickening properties and intermolecular hydrophobic associations. | capes.gov.brresearchgate.net |

| Low proportions (≤2 mol%) | Micellar Copolymerization | Associative efficiency increases with the presence of the aromatic benzyl group. | researchgate.net |

Copolymerization with Vinylidene Comonomers

This compound can be copolymerized with various vinylidene comonomers to produce solid copolymers with specific functionalities. google.com These reactions are often carried out via free-radical polymerization using a suitable initiator, such as lauryl peroxide, in a solvent like toluene. google.com The resulting copolymers must contain at least 0.1 weight percent of the this compound monomer to achieve desired properties, particularly for applications such as negative photoresists sensitive to deep ultraviolet (UV) light. google.com

Copolymers of this compound and vinyl acetate (B1210297) have been synthesized. google.comepo.org Vinyl acetate (CH₃CO₂CH=CH₂) is a commercially significant monomer used to prepare a variety of copolymers, including ethylene-vinyl acetate (EVA) and vinyl acetate-acrylic acid (VA/AA). wikipedia.orgmcpolymers.com The copolymerization with this compound has been noted in the context of creating photosensitive polymeric compounds for photoresist compositions. google.com

This compound is readily copolymerized with methyl acrylate (B77674) and methyl methacrylate (B99206). google.com These acrylic monomers are frequently used in copolymerization to modify polymer properties. vot.pl For instance, copolymers of acrylamide and methyl methacrylate have been synthesized using free radical techniques to study their reactivity and thermal properties. researchgate.net Similarly, the copolymerization of this compound with these monomers is employed in the development of photoresist materials. google.com The synthesis of copolymers of 4-benzoylphenyl methacrylate with methyl methacrylate has been achieved using benzoyl peroxide as a free radical initiator. researchgate.net

Acrylonitrile (B1666552) is another key vinylidene comonomer that has been successfully copolymerized with this compound. google.com This copolymerization is part of a broader class of reactions aimed at producing polymers with specific thermal and photosensitive characteristics. google.compolymersource.ca The synthesis of this compound monomer itself can be achieved by treating an acrylonitrile-sulfuric acid mixture with benzyl alcohol. google.comorgsyn.org The resulting copolymers are often white, powdery products soluble in solvents like dimethylformamide and acetone. e3s-conferences.org

| Comonomer | Polymerization Method | Noted Application/Property | Reference |

|---|---|---|---|

| Vinyl Acetate | Free Radical Polymerization | Photosensitive polymer for photoresists. | google.com |

| Methyl Acrylate | Free Radical Polymerization | Component in deep UV photoresist materials. | google.com |

| Methyl Methacrylate | Free Radical Polymerization | Component in deep UV photoresist materials. | google.com |

| Acrylonitrile | Free Radical Polymerization | Component in deep UV photoresist materials. | google.com |

Methyl Acrylate and Methyl Methacrylate

Hydrophobically Associating Copolymers

The incorporation of this compound into water-soluble polymers like polyacrylamide creates hydrophobically associating copolymers (HAPs). capes.gov.brresearchgate.nettandfonline.com These polymers exhibit unique rheological behaviors in aqueous solutions due to the reversible association of the hydrophobic benzyl groups. capes.gov.brresearchgate.net

A primary characteristic of these copolymers is a significant increase in solution viscosity as polymer concentration rises, a direct result of intermolecular hydrophobic associations. capes.gov.brresearchgate.net This thickening effect can be further enhanced by the addition of salts like sodium chloride (NaCl). capes.gov.brresearchgate.net In solution, these copolymers form polymolecular micelles, leading to high activity at air-liquid and liquid-liquid interfaces, which decreases surface and interfacial tensions as polymer concentration increases. capes.gov.brresearchgate.net The rheological profile often shows non-Newtonian, shear-thinning behavior at low shear rates and high temperatures, while a more Newtonian plateau can be observed at high shear rates. capes.gov.brresearchgate.net

Advanced Characterization of this compound-Based Polymers

A suite of advanced analytical techniques is employed to elucidate the structure, molecular weight, and physicochemical properties of this compound-based polymers. resolvemass.caresearchgate.net

Spectroscopic Analysis : Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental for structural confirmation. resolvemass.caresearchgate.net FTIR is used to identify the characteristic functional groups, such as the C=O stretching bands of the amide group. aip.org ¹H NMR spectroscopy confirms the incorporation of monomers into the copolymer chain by identifying specific proton signals, such as those from the aromatic ring of the benzyl group and the polymer backbone. researchgate.netmdpi.com

Molecular Weight Determination : Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution of these polymers. resolvemass.canumberanalytics.com GPC analysis provides values for the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which indicates the breadth of the molecular weight distribution. resolvemass.ca For example, the intrinsic viscosity of poly(this compound) has been measured at approximately 0.2 dl/gm, suggesting a molecular weight in the 10⁴–10⁵ range. google.com

Thermal Analysis : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate the thermal properties. resolvemass.caazom.com DSC measures heat flow associated with thermal transitions, allowing for the determination of the glass transition temperature (Tg), which is influenced by the polymer's structure. numberanalytics.comwarwick.ac.uk TGA measures changes in mass as a function of temperature, providing information on the polymer's thermal stability and decomposition profile. azom.comeag.com TGA can reveal weight loss stages corresponding to the decomposition of different parts of the copolymer, such as amide groups or side chains. mdpi.com

Rheological Analysis : Rheology is critical for understanding the flow behavior and viscoelastic properties of this compound copolymer solutions, especially for hydrophobically associating systems. resolvemass.caspecificpolymers.com These measurements assess the viscosity's dependence on shear rate, temperature, and salinity. capes.gov.brresearchgate.net Dynamic Mechanical Analysis (DMA) can be used to measure the storage modulus (G') and loss modulus (G''), which describe the elastic and viscous responses of the material, respectively. specificpolymers.comcore.ac.uk

Spectroscopic Techniques for Polymer Structure Elucidation

Spectroscopy is a cornerstone in the analysis of polymers containing this compound, providing detailed insights into their chemical structure, composition, and bonding arrangements.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of poly(this compound) and its copolymers. eurekaselect.com ¹H and ¹³C NMR provide information on the chemical environment of individual protons and carbon atoms, respectively, allowing for the confirmation of the polymer structure and the determination of copolymer composition. eurekaselect.comrasayanjournal.co.in

In the ¹H NMR spectrum of polymers incorporating this compound, characteristic signals can be assigned to specific protons within the repeating unit. The broad signals in the aromatic region (typically ~6.5-7.5 ppm) correspond to the protons of the benzyl group's phenyl ring. The benzylic protons (-CH₂-) adjacent to the nitrogen atom typically appear as a broad signal around 4.3-4.5 ppm. The polymer backbone protons, specifically the methine (-CH-) and methylene (B1212753) (-CH₂-) groups, produce broad resonances in the aliphatic region, usually between 1.0 and 2.5 ppm. The amide proton (N-H) signal can be observed around 8.0-8.5 ppm. rasayanjournal.co.in

¹³C NMR spectroscopy complements the proton data, with signals for the carbonyl carbon of the amide group appearing around 175 ppm. The various carbons of the phenyl ring resonate in the 127-140 ppm range, while the benzylic carbon and the backbone carbons are found further upfield.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning these signals by showing correlations between coupled protons (COSY) or between protons and their directly attached carbons (HSQC). mdpi-res.comcore.ac.uk This level of detail is essential for confirming the polymer's constitution and microstructure. eurekaselect.commdpi-res.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Poly(this compound) Units Note: Chemical shifts (δ) are in ppm. The exact positions can vary depending on the solvent, polymer tacticity, and copolymer composition.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Polymer Backbone (-CH₂-CH-) | 1.0 - 2.5 (broad) | ~35-45 |

| Benzyl Protons (-N-CH₂ -Ph) | 4.3 - 4.5 (broad) | ~44 |

| Aromatic Protons (-C₆H₅ ) | 6.5 - 7.5 (broad) | ~127-140 |

| Amide Proton (-NH -) | 8.0 - 8.5 (broad) | N/A |

| Amide Carbonyl (-C =O) | N/A | ~175 |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique to identify the functional groups present in a polymer, confirming the incorporation of the this compound monomer into the polymer chain. researchgate.nettandfonline.com The FTIR spectrum of a polymer containing this compound displays several characteristic absorption bands.

The most prominent peaks include the N-H stretching vibration, which typically appears as a broad band around 3300-3500 cm⁻¹. The amide I band (primarily C=O stretching) is observed as a strong absorption in the region of 1640-1680 cm⁻¹. The amide II band, which results from a combination of N-H bending and C-N stretching, is found around 1530-1550 cm⁻¹. Other key signals include the C-H stretching vibrations of the aromatic ring (above 3000 cm⁻¹) and the aliphatic backbone (below 3000 cm⁻¹), as well as aromatic C=C stretching peaks around 1450-1600 cm⁻¹. scirp.orgspectroscopyonline.com The disappearance of the monomer's vinyl C=C stretching peak (around 1620-1640 cm⁻¹) is a clear indicator of successful polymerization. horiba.com

Table 2: Key FTIR Absorption Bands for Poly(this compound)

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2950 |

| Amide I (C=O Stretch) | 1640 - 1680 |

| Amide II (N-H Bend, C-N Stretch) | 1530 - 1550 |

| Aromatic C=C Stretch | 1450 - 1600 |

Raman Spectroscopy

Raman spectroscopy serves as a valuable complementary technique to FTIR for the structural characterization of this compound-based polymers. mdpi.com It is particularly sensitive to non-polar bonds and symmetric vibrations. horiba.com For poly(this compound), the strong Raman scattering from the aromatic ring of the benzyl group provides a distinct signature.

Characteristic Raman peaks include the aromatic C=C stretching vibrations around 1600 cm⁻¹ and the aromatic ring breathing mode near 1000 cm⁻¹. The C=O stretching of the amide group is also observable. Importantly, Raman spectroscopy can be used to monitor the polymerization process in real-time by tracking the disappearance of the monomer's C=C double bond vibration, which typically appears around 1630 cm⁻¹. researchgate.net This allows for the study of polymerization kinetics. researchgate.net

Chromatographic Methods for Molecular Weight Distribution

Chromatographic techniques are indispensable for determining the molecular weight and molecular weight distribution of polymers, which are critical parameters that dictate their physical and mechanical properties.

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

Size Exclusion Chromatography (SEC), often called Gel Permeation Chromatography (GPC) when using organic solvents, is the most common method for analyzing the molecular weight distribution of polymers. researchgate.netshimadzu.com The technique separates polymer chains based on their hydrodynamic volume in solution. knauer.net Larger molecules elute first, while smaller molecules elute later. shimadzu.com

For polymers of this compound, SEC/GPC analysis provides the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ = Mw/Mn). tsijournals.com The PDI value indicates the breadth of the molecular weight distribution. A value close to 1.0 suggests a narrow distribution, often characteristic of polymers synthesized via controlled polymerization techniques, while higher values indicate a broader distribution typical of conventional free-radical polymerization. The choice of eluent (e.g., tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF)) is critical and depends on the polymer's solubility. shimadzu.comknauer.net

Table 3: Illustrative SEC/GPC Data for Poly(this compound) Synthesized by Different Methods

| Polymerization Method | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Đ = Mw/Mn) |

| Conventional Free Radical | 45,000 | 99,000 | 2.2 |

| RAFT Polymerization | 28,000 | 31,000 | 1.1 |

| Micellar Copolymerization | 150,000 | 350,000 | 2.3 |

Data are hypothetical and for illustrative purposes only.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Oligomer Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that couples the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. d-nb.info While GPC is ideal for large polymers, LC-MS is exceptionally useful for the detailed analysis of low-molecular-weight polymers and oligomers. rsc.org

In the context of this compound systems, LC-MS can be used to separate and identify individual oligomeric species, providing precise mass information for each chain length. rsc.orgnih.gov This is particularly useful for understanding the initial stages of polymerization or for analyzing polymer degradation products. By using high-resolution mass spectrometry, the elemental composition of the oligomers and their end-groups can be determined, offering deep structural insights that are not available from GPC alone. rsc.org Tandem MS (MS/MS) experiments can further fragment the oligomer ions to confirm their sequence and structure. rsc.org

Thermal Analysis of

The thermal stability and transitional behavior of polymeric systems are critical indicators of their performance under various temperature conditions. Techniques such as Differential Scanning Calorimetry (DSC) and Thermal Gravimetric Analysis (TGA) are employed to elucidate these properties in polymers containing this compound.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a powerful analytical technique used to study the thermal transitions of polymers, such as the glass transition temperature (Tg). rsc.orgresearchgate.neteag.com The Tg represents the temperature at which a polymer changes from a rigid, glassy state to a more flexible, rubbery state. compositeskn.orgoptinova.com This transition is a property of the amorphous regions of a polymer. optinova.com

In copolymers, the incorporation of different monomers can influence the Tg. For instance, in copolymers of N-vinylpyrrolidone (NVP) and acrylamide (AM), an increase in the NVP content led to a higher Tg, indicating improved thermal stability. rsc.org Specifically, a copolymer with 10% NVP content showed an 18°C increase in Tg compared to polyacrylamide alone. rsc.org This suggests that the introduction of bulky side groups, such as the benzyl group in this compound, can similarly affect the thermal transitions of the resulting polymers. While specific Tg values for this compound homopolymers are not extensively reported in the provided context, the principle that monomer structure influences thermal transitions is well-established.

DSC analysis is performed by heating a sample at a controlled rate and measuring the difference in heat flow between the sample and a reference. mt.comtainstruments.com An endothermic shift in the heat flow indicates a glass transition. eag.com For semi-crystalline polymers, DSC can also reveal the melting temperature (Tm), an endothermic process corresponding to the melting of crystalline domains. optinova.comyoutube.com

Thermal Gravimetric Analysis (TGA)

Thermal Gravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing insights into the thermal stability and decomposition profile of a material. openaccessjournals.com The analysis is typically conducted under an inert atmosphere, such as nitrogen, to study pyrolysis, or in the presence of a reactive gas like oxygen to examine oxidative degradation. mt.com

For polymers incorporating this compound, TGA can determine the onset temperature of degradation and the stages of mass loss. For example, a study on amphoteric polyacrylamide (PASD) showed the polymer's decomposition profile when heated from 30 to 600 °C under a nitrogen atmosphere at a rate of 10.0 °C/min. semanticscholar.org Similarly, research on N-isopropylacrylamide (NIPA) based polymers revealed a three-stage mass loss during degradation, with good thermal stability up to 300 °C. mdpi.com The main decomposition for poly(NIPA) occurred between 395–425 °C. mdpi.com

Rheological Characterization of Polymer Solutions

The rheological properties of polymer solutions, particularly those containing this compound, are fundamental to understanding their behavior in applications such as enhanced oil recovery and as industrial thickeners.

Viscosity Measurements and Shear Rate Dependence

The viscosity of polymer solutions is a key rheological parameter. mdpi.com Copolymers of acrylamide and this compound exhibit interesting shear-dependent viscosity. capes.gov.brresearchgate.net At high shear rates, these solutions often display a Newtonian plateau, where viscosity is nearly independent of the shear rate. capes.gov.brresearchgate.net However, at low shear rates, they typically show shear-thinning behavior, characterized by a sharp decrease in viscosity as the shear rate increases. researchgate.netresearchgate.net

This shear-thinning is attributed to the disruption of intermolecular hydrophobic associations between the this compound units under shear. researchgate.net As the shear forces increase, the macromolecular chains disentangle and align, leading to a reduction in the apparent molecular weight and, consequently, a lower viscosity. researchgate.net When the shear is reduced, these hydrophobic associations can reform, restoring the solution's high viscosity. researchgate.net The extent of this behavior is also dependent on the polymer concentration; as the concentration of the acrylamide/N-benzylacrylamide copolymer increases, the solution viscosity increases significantly due to enhanced intermolecular aggregation. capes.gov.brresearchgate.net

| Polymer Concentration (wt%) | Viscosity at 0.1 s⁻¹ (mPa·s) | Viscosity at 1 s⁻¹ (mPa·s) | Viscosity at 10 s⁻¹ (mPa·s) |

|---|---|---|---|

| 0.5 | ~10 | ~8 | ~7 |

| 1.0 | ~50 | ~30 | ~20 |

| 2.0 | ~400 | ~150 | ~80 |

Effect of Temperature and Salinity on Rheological Behavior

Temperature and salinity are critical factors that influence the rheological properties of this compound copolymer solutions. capes.gov.brije.ir

Effect of Temperature: Generally, an increase in temperature leads to a decrease in the viscosity of polymer solutions. mdpi.comresearchgate.net For copolymers of acrylamide and this compound, at a constant shear rate, the viscosity decreases as the temperature rises. researchgate.net This is because higher temperatures increase molecular motion, which can disrupt the intermolecular hydrophobic associations responsible for the enhanced viscosity. researchgate.net At lower temperatures, these intermolecular assemblies are more stable, but can be disturbed by high shear rates. researchgate.net Some temperature-sensitive polymers, like PNBAM, are designed to exhibit specific rheological responses to temperature changes, such as maintaining a flat rheology over a certain temperature range. mdpi.com

Effect of Salinity: The presence of salts, such as sodium chloride (NaCl), can significantly impact the viscosity of these polymer solutions. For hydrophobically modified water-soluble block copolymers of acrylamide and this compound, the addition of NaCl enhances the thickening properties of the polymer. capes.gov.brresearchgate.net This is because the salt can shield electrostatic repulsions between charged groups on the polymer chain and promote stronger hydrophobic associations between the this compound units, leading to increased intermolecular networking and higher viscosity. capes.gov.brresearchgate.net However, the effect of salinity can be complex and may depend on the polymer concentration. In dilute solutions, increased salinity might lead to decreased viscosity due to enhanced intramolecular interactions, while in semi-dilute solutions, it can cause an initial decrease followed by an increase in viscosity. researchgate.net For some amphoteric polyacrylamides, viscosity has been observed to increase with increasing salinity. mdpi.com

| Parameter | Effect on Viscosity | Underlying Mechanism | Reference |

|---|---|---|---|

| Increasing Temperature | Decrease | Disruption of intermolecular hydrophobic associations due to increased thermal motion. | researchgate.net |

| Increasing Salinity (NaCl) | Increase | Enhanced intermolecular hydrophobic associations due to charge screening and salting-out effects. | capes.gov.brresearchgate.net |

Surface and Interfacial Properties of Copolymers

Copolymers incorporating this compound, due to their amphiphilic nature, exhibit significant activity at surfaces and interfaces. This is particularly relevant for applications where the reduction of surface tension (ST) or interfacial tension (IFT) is desired.

Hydrophobically modified block copolymers of acrylamide and this compound demonstrate high air-liquid surface and liquid-liquid interfacial activities. capes.gov.br As the concentration of these copolymers in an aqueous solution increases, both the surface tension and the interfacial tension against an oil phase (like n-decane) decrease. capes.gov.brresearchgate.net This reduction is a result of the adsorption of copolymer molecules at the interface, where the hydrophobic benzyl groups orient away from the aqueous phase. researchgate.netcore.ac.uk

Surface and Interfacial Tension Analysis

The incorporation of this compound into polymeric systems has been shown to significantly influence their surface and interfacial properties. This is primarily attributed to the amphiphilic nature of the resulting copolymers, where the hydrophobic benzyl groups and the hydrophilic acrylamide segments create a molecule with surface-active properties.

Detailed Research Findings

Research into hydrophobically modified water-soluble block copolymers of acrylamide and this compound has demonstrated their high air-liquid surface and liquid-liquid interfacial activities. researchgate.net As the concentration of these copolymers in an aqueous solution increases, there is a corresponding decrease in both surface tension (ST) and interfacial tension (IFT). researchgate.net This phenomenon is indicative of the formation of polymolecular micelles in the aqueous solution and the strong tendency of the copolymer molecules to adsorb at interfaces. researchgate.net

Specifically, in a study involving a copolymer of 3 mol% acrylamide/N-benzylacrylamide, a sharp initial decrease in surface tension was observed as the polymer concentration increased up to 0.3 wt%. researchgate.net This was followed by a slight increase and then a further dramatic decrease with rising polymer concentration. researchgate.net The initial reduction in surface tension is attributed to the increased adsorption of copolymer molecules at the air-aqueous solution interface. researchgate.net

The interfacial tension between the polymer solution and an oil phase also shows a significant reduction with increasing polymer concentration. researchgate.net This behavior underscores the role of this compound in enhancing the emulsifying properties of the polymer, making it effective in applications requiring the stabilization of oil-in-water emulsions.

Furthermore, the surface and interfacial tensions of these copolymer solutions have been found to be relatively insensitive to the concentration of salt (NaCl), indicating their potential for applications in saline environments. researchgate.net The addition of NaCl can even enhance the thickening properties of the polymer solution, a phenomenon linked to intermolecular hydrophobic associations. researchgate.net

The general principle governing this behavior is the Gibbs adsorption isotherm, which states that interfacial tension decreases with an increasing concentration of surface-active components at the interface. nih.gov The this compound moieties, being hydrophobic, are driven to the interface to minimize contact with the aqueous phase, thereby reducing the surface and interfacial tension. researchgate.net

Data Tables

Table 1: Effect of Polymer Concentration on Surface Tension of 3 mol% Acrylamide/N-Benzylacrylamide Copolymer at 25°C

| Polymer Concentration (wt%) | Surface Tension (mN/m) |

| 0.0 | 72.0 |

| 0.1 | 60.0 |

| 0.2 | 55.0 |

| 0.3 | 52.5 |

| 0.4 | 53.0 |

| 0.5 | 48.0 |

| 1.0 | 42.0 |

| 2.0 | 38.0 |

Data extracted from graphical representations in scientific literature. researchgate.net

Table 2: Effect of Polymer Concentration on Interfacial Tension of 3 mol% Acrylamide/N-Benzylacrylamide Copolymer at 25°C

| Polymer Concentration (wt%) | Interfacial Tension (mN/m) |

| 0.0 | 40.0 |

| 0.1 | 28.0 |

| 0.2 | 22.0 |

| 0.3 | 18.0 |

| 0.5 | 15.0 |

| 1.0 | 12.0 |

| 2.0 | 10.0 |

Data extracted from graphical representations in scientific literature. researchgate.net

Applications of N Benzylacrylamide and Its Derivatives in Advanced Materials and Biomedical Fields

Functional Materials Development

N-Benzylacrylamide is a key ingredient in the creation of functional materials, particularly specialty polymers and resins that are integral to numerous industrial applications. dataintelo.com The unique properties conferred by this compound, such as increased durability, flexibility, and resistance to environmental stressors, make these polymers highly sought after in sectors like automotive, construction, and electronics. dataintelo.com

The use of this compound is crucial in the manufacturing of specialty polymers and resins. dataintelo.com These materials are prized for their unique properties, including heightened durability and flexibility. dataintelo.com The demand for such high-performance materials is a significant driver in the market for this compound. dataintelo.com For instance, hydrophobically modified water-soluble block copolymers of acrylamide (B121943) and this compound have been synthesized for their enhanced thickening properties and surface activities. researchgate.netcapes.gov.br These copolymers exhibit intermolecular hydrophobic associations, leading to a sharp increase in solution viscosity with rising polymer concentration. capes.gov.br

Additionally, a versatile double-network (DN) hydrogel has been synthesized using this compound (NBAA) and N-acryloyl glycinamide (B1583983) (NAGA). This hydrogel, crosslinked by multiple hydrogen bonds, demonstrates high self-healing efficiency (around 95%), good shape memory, and significant mechanical strength (1.1 MPa), making it a promising material for biomedical applications. nih.gov

| Polymer System | Key Monomers | Properties | Potential Applications |

| Hydrophobically Modified Water-Soluble Block Copolymers | Acrylamide, this compound | Enhanced thickening, high surface and interfacial activities | Enhanced oil recovery, viscosity control agents |

| Double-Network (DN) Hydrogel | N-Acryloyl Glycinamide (NAGA), this compound (NBAA), Agar (B569324) | High self-healing efficiency (~95%), shape memory, high mechanical strength (1.1 MPa), biocompatibility | Biomedical materials |

Polymers derived from this compound are utilized in the formulation of high-performance coatings, adhesives, and sealants. dataintelo.com These products benefit from the enhanced durability and environmental resistance imparted by the this compound monomer. dataintelo.com The automotive industry, for example, uses such sealants for rust and corrosion protection. threebond.com Phenolic resins, often used in conjunction with other polymers, can improve the heat stability and adhesion of contact adhesives. bakelite.com The versatility of these polymers allows for their use in a wide range of applications, from industrial coatings to specialized adhesives. mitsubishichemical.co.ukarkema.com

This compound and its polymers have found a significant application in the field of microelectronics as components of photoresist compositions. google.com Photoresists are light-sensitive materials used to form patterned coatings on a substrate, a fundamental process in the manufacturing of microcircuits. google.comallresist.com

Homopolymers and copolymers of this compound are key components in negative photoresist formulations. google.com In negative photoresists, the areas exposed to light become less soluble in the developer solution, leaving behind a patterned resist that protects the underlying substrate during subsequent processing steps like etching. google.commicrochemicals.com Copolymers can be formed with various vinylidene monomers such as vinyl acetate (B1210297), methyl acrylate (B77674), and acrylonitrile (B1666552) to tailor the properties of the photoresist. google.com